molecular formula C4H7NO B1592001 1-Methylazetidin-3-one CAS No. 1144032-03-0

1-Methylazetidin-3-one

Cat. No. B1592001
M. Wt: 85.1 g/mol
InChI Key: YPACESJCWQAHBF-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-one, also known as 1-methyl-3-azetidinone , is an organic compound with the chemical formula C₄H₇NO . It belongs to the class of heterocyclic compounds and specifically falls under the category of lactams . The compound features a four-membered ring containing one nitrogen atom and one oxygen atom. Its molecular weight is approximately 85.11 g/mol .


Synthesis Analysis

The synthesis of 1-Methylazetidin-3-one involves various methods, including cyclization reactions . One common approach is the intramolecular cyclization of an appropriate precursor. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. These methods often utilize starting materials such as β-amino acids or their derivatives. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

1-Methylazetidin-3-one possesses a tetrahedral geometry due to the four-membered ring structure. The nitrogen atom is sp³ hybridized, and the lone pair of electrons contributes to its reactivity. The carbonyl group (C=O) in the lactam ring imparts polarity to the molecule. The IUPAC name for this compound is 1-methyl-3-azetidinone .

Scientific Research Applications

Optical Resolution and Absolute Configurations

1-Methylazetidin-3-one and related compounds have been studied for their optical resolution and absolute configurations. Enantiomers of 3-methylazetidin-2-one and 3-amino-2-methylpropionic acid have been obtained from corresponding diastereomers through various chemical processes. The absolute configurations of these compounds were established through specific conversion processes (Shustov & Rauk, 1996).

Synthesis Processes

The synthesis of 1-alkyl-2-methylazetidin-3-ones involves the hydride-induced cyclization of specific ketimines, demonstrating the compound's role in chemical synthesis processes. This study explored the regioisomeric mixtures and the stereochemistry of the resulting compounds (Salgado et al., 2003).

Chemical Synthesis and Platelet Aggregation

3-(2-oxopropylidene)azetidin-2-one derivatives, including variations of 1-Methylazetidin-3-one, have been synthesized and evaluated for their inhibitory activities on platelet aggregation. This research is significant in understanding the compound's potential medical applications, especially in cardiovascular health (Kawashima et al., 1990).

Organocatalytic Ring Expansion

1-Methylazetidin-3-one is involved in organocatalytic ring expansion processes, particularly the conversion of beta-lactams to gamma-lactams. This research highlights the compound's role in creating novel chemical structures and potential pharmaceutical applications (Alcaide et al., 2005).

Glycosidase Inhibitory Activity

Studies have shown that derivatives of 1-Methylazetidin-3-one exhibit significant inhibitory activity against specific enzymes, demonstrating its potential use in biochemical and pharmaceutical research (Lawande et al., 2015).

Methodology in Synthesis

The compound has been utilized in methodologies for synthesizing azetidin-2-ones from 1, 3-dioxin-4-ones, showcasing its role in complex organic synthesis and the creation of novel chemical structures (Sakaki et al., 1989).

Alkaline Hydrolysis and Hydration Effects

The alkaline hydrolysis of N-methylazetidin-2-one has been explored, particularly focusing on the reaction mechanism and the influence of the solvent. This study provides insights into the chemical behavior of the compound under specific conditions (Frau et al., 1998).

properties

IUPAC Name

1-methylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-5-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPACESJCWQAHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612654
Record name 1-Methylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazetidin-3-one

CAS RN

1144032-03-0
Record name 1-Methylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Gourson, R Guillot, S Robin - Synlett, 2023 - thieme-connect.com
… from commercial 1-methylazetidin-3-one via a Bucherer-Bergs reaction followed by hydrolysis (Scheme 1).In the event, treatment of commercial 1-methylazetidin-3-one hydrochloride …
Number of citations: 2 www.thieme-connect.com
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

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